molecular formula C18H20N6O4S B2453350 4-Phenyl-1H-imidazol-2-amine hemisulfate CAS No. 160072-56-0

4-Phenyl-1H-imidazol-2-amine hemisulfate

Cat. No.: B2453350
CAS No.: 160072-56-0
M. Wt: 416.46
InChI Key: QUOBUFFJHIDCPX-UHFFFAOYSA-N
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Description

4-Phenyl-1H-imidazol-2-amine hemisulfate is a chemical compound with the molecular formula C18H20N6O4S. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1H-imidazol-2-amine hemisulfate typically involves the cyclization of amido-nitriles. One common method includes the reaction of an amine with an aldehyde, followed by cyclization and aromatization to form the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1H-imidazol-2-amine hemisulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions include various substituted imidazoles and phenyl derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 4-Phenyl-1H-imidazol-2-amine hemisulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 4-Phenyl-1H-imidazol-2-amine hemisulfate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hemisulfate form also enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

5-phenyl-1H-imidazol-2-amine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H9N3.H2O4S/c2*10-9-11-6-8(12-9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-6H,(H3,10,11,12);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOBUFFJHIDCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)N.C1=CC=C(C=C1)C2=CN=C(N2)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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